molecular formula C10H20 B564827 EINECS 243-419-6 CAS No. 19899-32-2

EINECS 243-419-6

Cat. No.: B564827
CAS No.: 19899-32-2
M. Wt: 140.27
InChI Key: HLPYGMSCWOQRJN-XWJSGITJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. It is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This may involve the use of specialized catalysts, solvents, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones.

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets and pathways within cells. The quinone moiety can participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. Specific molecular targets and pathways are not well-characterized but may include enzymes and proteins involved in redox regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trichloro-1-phenylethanol: (EINECS 217-887-7)

    Ethyl pentanoate: (EINECS 208-726-1)

    2-heptanone: (EINECS 203-767-1)

Uniqueness

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinone moiety is particularly notable for its redox properties, which are not present in many similar compounds.

Properties

CAS No.

19899-32-2

Molecular Formula

C10H20

Molecular Weight

140.27

IUPAC Name

(1R,3S)-1,2,3,5-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3/t7?,8-,9+,10?

InChI Key

HLPYGMSCWOQRJN-XWJSGITJSA-N

SMILES

CC1CC(C(C(C1)C)C)C

Synonyms

(1alpha,2alpha,3alpha,5beta)-1,2,3,5-tetramethylcyclohexane

Origin of Product

United States

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